molecular formula C7H15BrClNO B1383273 4-(2-Bromoethyl)-1,4-oxazepane hydrochloride CAS No. 1803585-89-8

4-(2-Bromoethyl)-1,4-oxazepane hydrochloride

Cat. No.: B1383273
CAS No.: 1803585-89-8
M. Wt: 244.56 g/mol
InChI Key: UEQSQYAIWYGHKT-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-1,4-oxazepane hydrochloride is a chemical compound that belongs to the class of oxazepanes It is characterized by the presence of a bromoethyl group attached to the oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-1,4-oxazepane hydrochloride typically involves the reaction of 1,4-oxazepane with 2-bromoethanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

1,4-oxazepane+2-bromoethanol4-(2-Bromoethyl)-1,4-oxazepane\text{1,4-oxazepane} + \text{2-bromoethanol} \rightarrow \text{4-(2-Bromoethyl)-1,4-oxazepane} 1,4-oxazepane+2-bromoethanol→4-(2-Bromoethyl)-1,4-oxazepane

The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced equipment to ensure the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-1,4-oxazepane hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can yield different reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Various substituted derivatives of 4-(2-Bromoethyl)-1,4-oxazepane.

    Oxidation Reactions: Oxidized forms of the compound.

    Reduction Reactions: Reduced forms of the compound.

Scientific Research Applications

4-(2-Bromoethyl)-1,4-oxazepane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloroethyl)-1,4-oxazepane hydrochloride
  • 4-(2-Iodoethyl)-1,4-oxazepane hydrochloride
  • 4-(2-Fluoroethyl)-1,4-oxazepane hydrochloride

Uniqueness

4-(2-Bromoethyl)-1,4-oxazepane hydrochloride is unique due to the presence of the bromoethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The bromo group is more reactive than chloro, iodo, and fluoro groups, making this compound particularly useful in certain chemical and biological applications.

Properties

IUPAC Name

4-(2-bromoethyl)-1,4-oxazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrNO.ClH/c8-2-4-9-3-1-6-10-7-5-9;/h1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQSQYAIWYGHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)CCBr.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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